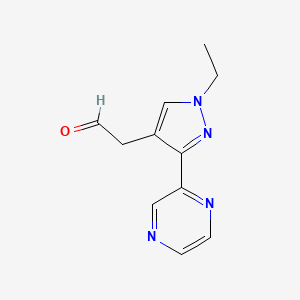

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde

Description

Nomenclature and Structural Identification

IUPAC Name : 2-(1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde

Molecular Formula : C₁₁H₁₂N₄O

Molecular Weight : 216.24 g/mol

Key Structural Features:

- Pyrazole Ring : A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.

- Substituents :

- Ethyl group at position 1 (N1).

- Pyrazine ring at position 3 (C3).

- Substituents :

- Pyrazine Moiety : A six-membered diazine ring attached to the pyrazole core, contributing π-conjugation and hydrogen-bonding capabilities.

- Acetaldehyde Side Chain : A -CH₂CHO group at position 4 (C4) of the pyrazole, enabling nucleophilic reactions.

Spectroscopic Characterization:

The structural uniqueness arises from the fusion of electron-deficient pyrazine and electron-rich pyrazole, creating a polarized system ideal for coordination chemistry.

Historical Development of Heterocyclic Aldehyde Derivatives

The synthesis of heterocyclic aldehydes dates to the mid-19th century, with milestones including:

Early Methods:

Modern Advancements:

- Transition-Metal Catalysis :

- Green Chemistry :

- Lithium Aluminum Hydride Reductions :

Significance of Pyrazine-Pyrazole Hybrid Architectures

Medicinal Chemistry:

- Antimicrobial Activity : Pyrazole-sulfonamide hybrids inhibit carbonic anhydrase IX, a target in colorectal cancer.

- Antiviral Potential : Pyrazine-modified nucleosides show activity against RNA viruses.

- Kinase Inhibition : Pyrazole-pyrazine hybrids bind ATP pockets in kinases (e.g., Pim-1/2 kinases).

Materials Science:

Properties

IUPAC Name |

2-(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-2-15-8-9(3-6-16)11(14-15)10-7-12-4-5-13-10/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATSZMZFMLRKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=NC=CN=C2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 232.23 g/mol. The compound features a unique fusion of pyrazole and pyrazine rings, which may enhance its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N4O |

| Molecular Weight | 232.23 g/mol |

| CAS Number | 2098020-57-4 |

Synthesis

The synthesis of this compound typically involves the condensation of pyrazine derivatives with ethyl-substituted pyrazole precursors. Common solvents used in the reaction include dimethylformamide (DMF) and tetrahydrofuran (THF), often facilitated by catalysts such as palladium or copper to enhance yield and efficiency .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In comparative studies, it has shown higher antibacterial efficacy against various strains than similar compounds, such as those containing pyridine or pyrimidine rings.

| Compound Name | Antibacterial Activity |

|---|---|

| 2-(1-Ethyl-3-(pyridin-2-yil)-1H-pyrazol-4-yil)ethanol | Moderate |

| 2-(1-Ethyl-3-(pyrimidin-2-yil)-1H-pyrazol-4-yil)ethanol | Low |

| 2-(1-Ethyl-3-(pyrazin-2-yil)-1H-pyrazol-4-yil)ethanol | High |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within microbial cells, potentially disrupting essential cellular processes. This includes inhibition of enzyme activities critical for bacterial survival and replication .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound demonstrated an IC50 value significantly lower than its counterparts, indicating robust antibacterial potential against resistant strains .

- Therapeutic Applications : Preliminary investigations into its therapeutic applications suggest potential in treating infections caused by resistant bacteria. Further studies are warranted to explore its efficacy in clinical settings.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of pyrazole derivatives, including 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives targeting specific kinases have shown promise in the treatment of breast and lung cancers .

Glycine Transporter Inhibition

This compound has been evaluated for its role as a glycine transporter 1 (GlyT1) inhibitor. GlyT1 inhibitors are being explored for their potential in treating schizophrenia and other neurological disorders. The introduction of heteroaromatic rings in similar compounds has enhanced their inhibitory activity, suggesting a pathway for optimizing this compound for therapeutic use .

Herbicide Development

The pyrazole moiety is known for its herbicidal properties. Compounds containing this structure have been developed as selective herbicides, targeting specific weed species while minimizing damage to crops. The efficacy of such compounds is often evaluated through field trials and laboratory studies, where their performance against various weed species is assessed .

Synthesis of Functional Polymers

In material science, derivatives of pyrazoles are being explored for their ability to form functional polymers with unique properties. These materials can be utilized in coatings, adhesives, and other applications where chemical resistance and durability are essential .

Case Study 1: Anticancer Efficacy

A study published in the Chemistry and Pharmaceutical Bulletin evaluated various pyrazole derivatives for anticancer activity. The study highlighted that certain modifications to the pyrazole ring significantly improved cytotoxicity against cancer cell lines, paving the way for further development of this compound as a potential anticancer agent .

Case Study 2: GlyT1 Inhibition

Research conducted at Taisho Pharmaceutical Co., Ltd. focused on the design of GlyT1 inhibitors using pyrazole derivatives. The study demonstrated that compounds with structural similarities to this compound exhibited potent inhibition of GlyT1, suggesting potential therapeutic applications in treating schizophrenia .

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the pyrazole ring and the attached heterocycles. Below is a detailed comparison based on molecular properties, substituent effects, and inferred reactivity.

Structural and Physicochemical Properties

Key Observations:

- Substituent Effects: N1 Substituents: The ethyl group (target compound) offers moderate lipophilicity, while isobutyl increases steric bulk. The propargyl group introduces alkyne functionality, enabling click chemistry applications. C3 Substituents: The pyrazin-2-yl group (target compound) provides two nitrogen atoms for hydrogen bonding. The trifluoromethyl group enhances electronegativity and metabolic stability.

- Molecular Weight : All analogs fall within 215–234 g/mol, suggesting comparable bioavailability.

Reactivity and Functional Group Implications

- Acetaldehyde Group : Present in all analogs, this group is reactive toward nucleophiles (e.g., amines, hydrazines), enabling derivatization into Schiff bases or hydrazones .

- Heterocyclic Attachments: Pyrazine (target compound, ): Electron-withdrawing nature may reduce electron density at the pyrazole ring, affecting electrophilic substitution reactions. Trifluoromethyl : Strong electron-withdrawing effect, likely enhancing resistance to oxidative degradation.

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically synthesized by condensation of hydrazine or substituted hydrazines with α,β-unsaturated carbonyl compounds or β-ketoesters. For example, the reaction of ethyl hydrazine derivatives with 2-pyrazinyl-substituted β-ketoesters under reflux in ethanol can yield the corresponding 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole intermediates. This step is critical for establishing the heterocyclic framework.

Introduction of the Pyrazin-2-yl Group

The pyrazin-2-yl substituent at the 3-position of the pyrazole ring is often introduced via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This involves coupling a halogenated pyrazole intermediate with pyrazin-2-yl boronic acid or related derivatives. The reaction conditions typically include:

- Palladium catalyst (e.g., Pd(PPh3)4)

- Base (e.g., sodium carbonate)

- Solvent system (e.g., aqueous-organic mixtures)

- Temperature: 80–100 °C under reflux or microwave irradiation

This method provides high yields and functional group tolerance.

Installation of the Acetaldehyde Functionality

The acetaldehyde group at the 4-position of the pyrazole ring can be introduced by formylation reactions. One common approach is the Vilsmeier-Haack reaction, where the pyrazole intermediate is treated with a Vilsmeier reagent (formed from DMF and POCl3) to selectively form the aldehyde group at the desired position. Reaction conditions include:

- Use of DMF and POCl3 at low temperature (0–5 °C) initially, then warming to room temperature

- Subsequent aqueous work-up to isolate the aldehyde

Alternatively, oxidation of a corresponding hydroxymethyl intermediate can be employed using mild oxidizing agents such as PCC (pyridinium chlorochromate).

Representative Synthetic Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Ethyl hydrazine + 2-pyrazinyl β-ketoester | Reflux in EtOH | 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole intermediate | 70–85 |

| 2 | Halogenated pyrazole intermediate + pyrazin-2-yl boronic acid | Pd(PPh3)4, Na2CO3, aqueous solvent, reflux or microwave | 3-(pyrazin-2-yl) substituted pyrazole | 75–90 |

| 3 | Pyrazole intermediate + Vilsmeier reagent (DMF/POCl3) | 0–5 °C to RT, aqueous work-up | This compound | 60–80 |

Analytical Characterization

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic aldehyde proton signals around 9–10 ppm and pyrazole ring protons between 6–8 ppm. ^13C NMR confirms the aldehyde carbon near 190–200 ppm.

- Infrared Spectroscopy (IR): Strong absorption near 1700 cm^-1 corresponding to the aldehyde C=O stretch.

- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of the compound.

- Single Crystal X-ray Diffraction (if available): Confirms molecular structure and substitution pattern.

Research Findings and Optimization

- The choice of solvent and catalyst loading in the Suzuki coupling step significantly affects the yield and purity. Optimal catalyst loading is around 10–15 mol% Pd(PPh3)4.

- Microwave-assisted synthesis can reduce reaction times and improve yields in cross-coupling steps.

- The Vilsmeier-Haack formylation is selective for the 4-position on the pyrazole ring when the 1- and 3-positions are substituted, minimizing side reactions.

- Purification is typically achieved by column chromatography or recrystallization.

Summary Table of Preparation Parameters

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Pyrazole ring formation | Reflux in ethanol, 4–6 h | Use of ethyl hydrazine and β-ketoesters |

| Cross-coupling catalyst | Pd(PPh3)4, 10–15 mol% | High functional group tolerance |

| Base for coupling | Na2CO3 or K2CO3 | Aqueous-organic solvent system |

| Temperature for coupling | 80–100 °C or microwave | Microwave reduces time to minutes |

| Formylation reagent | DMF + POCl3 (Vilsmeier reagent) | Low temperature initiation |

| Formylation time | 1–3 h | Controlled to avoid overreaction |

| Purification | Column chromatography | Silica gel, gradient elution |

Q & A

Q. Optimization Strategies :

- Catalyst Selection : Palladium-based catalysts for cross-coupling steps (e.g., Pd(PPh₃)₄) improve yield and regioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while THF or dichloromethane may reduce side reactions.

- Temperature Control : Maintain 60–80°C for coupling steps to balance reaction rate and byproduct formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity (>95% by HPLC) .

Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question

A combination of techniques is required:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm substituent integration (e.g., ethyl group: δ 1.2–1.4 ppm triplet; pyrazine protons: δ 8.5–9.0 ppm).

- ¹³C NMR : Identify carbonyl resonance (acetaldehyde: δ ~200 ppm) and pyrazine/pyrazole carbons.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calc. for C₁₁H₁₂N₄O: 217.1085).

- Infrared Spectroscopy (IR) : Detect aldehyde C=O stretch (~1720 cm⁻¹).

- X-ray Crystallography : Resolve stereochemistry if single crystals are obtainable .

How can researchers resolve contradictory data regarding the reactivity of the acetaldehyde group under varying pH conditions?

Advanced Research Question

Discrepancies in reactivity often arise from pH-dependent degradation or tautomerization. Methodological approaches include:

- pH Stability Studies :

- Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC or UV-Vis spectroscopy (λmax ~270 nm for acetaldehyde).

- Use ¹H NMR to track aldehyde proton shifts (δ 9.5–10.0 ppm) under acidic/basic conditions.

- Computational Modeling :

- Perform DFT calculations (e.g., Gaussian 16) to predict tautomeric equilibria (enol vs. keto forms) and reactive intermediates.

- Controlled Atmosphere Experiments :

- Assess oxidative stability under inert (N₂) vs. aerobic conditions to identify degradation pathways .

What experimental designs are suitable for studying the metabolic pathways of this compound in vitro?

Advanced Research Question

To elucidate metabolic fate:

- Liver Microsome Assays :

- Incubate with human/rodent liver microsomes + NADPH cofactor.

- Quench reactions at intervals (0–120 min) and analyze metabolites via LC-MS/MS.

- Metabolite Identification :

- Look for oxidation products (e.g., carboxylic acid derivatives) or glucuronide conjugates.

- Compare fragmentation patterns with synthetic standards.

- CYP Enzyme Inhibition Studies :

- Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Intermediate Research Question

Focus on modifying key structural regions:

- Pyrazine Substitutions :

- Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at pyrazine C5 to enhance target binding.

- Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels).

- Pyrazole Modifications :

- Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects.

- Aldehyde Bioisosteres :

- Substitute acetaldehyde with carboxylate or hydroxamic acid groups to improve solubility or metal-binding capacity.

- Computational Docking :

- Use AutoDock Vina to predict binding modes against targets (e.g., PARP-1 or HDACs) .

What strategies mitigate challenges in regioselectivity during pyrazole functionalization?

Advanced Research Question

Regioselectivity issues arise in pyrazole C3/C5 substitutions. Solutions include:

- Directing Group Strategies :

- Use -OMe or -NH₂ groups at pyrazole C4 to steer cross-coupling to C3.

- Protection/Deprotection :

- Temporarily protect reactive sites (e.g., acetaldehyde as a ketal) during pyrazine coupling.

- Microwave-Assisted Synthesis :

- Shorten reaction times to minimize side products (e.g., 30 min at 100°C vs. 24 hr reflux) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.